2,2'-(Azanediylbis(methylene))dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Azanediylbis(methylene))dibenzonitrile: is an organic compound with the molecular formula C16H13N3 . It is characterized by the presence of two benzonitrile groups connected by an azanediylbis(methylene) linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediylbis(methylene))dibenzonitrile typically involves the reaction of benzonitrile derivatives with a suitable azanediylbis(methylene) precursor. One common method involves the use of N,N-dimethylacetamide as a solvent and ethanol as a co-solvent. The reaction mixture is heated at elevated temperatures (around 363 K) for a specific duration (e.g., two days) to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2’-(Azanediylbis(methylene))dibenzonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azanediylbis(methylene))dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The benzonitrile groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines . Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
Scientific Research Applications
2,2’-(Azanediylbis(methylene))dibenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(Azanediylbis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological or chemical activities. The azanediylbis(methylene) linker provides structural flexibility, allowing the compound to interact with different targets effectively .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Azanediylbis(methylene))dibenzoic acid: This compound has a similar structure but contains carboxylic acid groups instead of nitrile groups.
2,2’-(Azanediylbis(methylene))diphenol: This compound features hydroxyl groups instead of nitrile groups.
Uniqueness
2,2’-(Azanediylbis(methylene))dibenzonitrile is unique due to its combination of benzonitrile groups and the azanediylbis(methylene) linker. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
2-[[(2-cyanophenyl)methylamino]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-9-13-5-1-3-7-15(13)11-19-12-16-8-4-2-6-14(16)10-18/h1-8,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKRXBMOVMVBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.